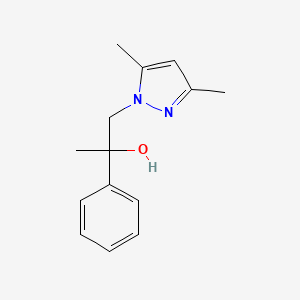

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol

Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol (CAS: 87581-61-1) is a tertiary alcohol featuring a pyrazole ring substituted with two methyl groups at the 3- and 5-positions, linked to a 2-phenylpropan-2-ol backbone. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol .

The hydroxyl group at the propan-2-ol position likely enhances hydrogen-bonding capacity, which may influence crystallinity or interactions in biological systems.

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-11-9-12(2)16(15-11)10-14(3,17)13-7-5-4-6-8-13/h4-9,17H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCWQUSGMYXYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)(C2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with a suitable phenylpropanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated phenylpropanol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-OH) can undergo oxidation to form a ketone (2-phenylpropan-2-one). This reaction typically requires strong oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic conditions. For pyrazole-containing alcohols, oxidation may proceed with selective activation of the alcohol over the heterocycle, though steric hindrance from the phenyl and pyrazole groups could slow the reaction.

Reaction Example :

Substitution Reactions

The alcohol’s hydroxyl group (-OH) can participate in nucleophilic substitution (e.g., SN1 or SN2 mechanisms), forming esters, ethers, or halides. For example, treatment with a halide (e.g., SOCl₂) could yield a chlorinated derivative. Pyrazole’s electron-withdrawing effect may stabilize intermediates (e.g., carbocation in SN1), though steric effects from the phenyl group could hinder nucleophilic attack.

Reaction Example :

Elimination Reactions

Under acidic conditions, the alcohol may undergo dehydration to form an alkene (2-phenylpropan-2-enyl-pyrazole). The phenyl group’s resonance stabilization and the pyrazole’s electron-deficient nature could influence the regioselectivity and rate of elimination.

Reaction Example :

Pyrazole-Specific Reactions

The 3,5-dimethyl-pyrazole moiety may participate in:

-

Electrophilic substitution : Pyrazole’s C-4 position is reactive toward electrophiles (e.g., nitration, bromination) .

-

Coordination chemistry : The lone pairs on nitrogen atoms can bind to metals, though steric hindrance from the propanol group may limit coordination.

Analytical Data and Characterization

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable case study demonstrated that 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol exhibited cytotoxic effects on human breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that pyrazole derivatives can modulate inflammatory pathways. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its therapeutic potential in treating inflammatory diseases.

Pesticidal Activity

The unique structure of this compound has been explored for its pesticidal properties. Preliminary studies suggest that this compound can act as an effective pesticide against certain pests due to its ability to interfere with their metabolic processes. Field trials have indicated a significant reduction in pest populations when treated with formulations containing this compound.

Synthesis of Novel Polymers

In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Experimental results have shown that polymers synthesized with this compound exhibit improved thermal degradation temperatures compared to traditional polymers.

Table 2: Summary of Applications

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokine production | |

| Agricultural Science | Pesticidal Activity | Effective against specific pest populations |

| Material Science | Synthesis of Novel Polymers | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones

These compounds, exemplified by 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone and 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone, replace the propan-2-ol group with a ketone (ethanone) moiety. This structural variation significantly impacts bioactivity:

- DNA Photocleaving Activity: The ethanone derivatives exhibit potent DNA-cleaving properties under UV light, degrading both supercoiled (SC) and open circular (OC) DNA at concentrations as low as 1 µg .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro or bromo groups on the aryl ring) enhance reactivity, likely by stabilizing radical intermediates generated during UV irradiation .

In contrast, the hydroxyl group in 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol may reduce photochemical activity but improve solubility or metabolic stability, making it more suitable for non-photodynamic applications.

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1802987-52-5)

This analogue introduces an amino group at the pyrazole’s 4-position, replacing one methyl group. Key differences include:

- Pharmacological Implications: Amino-substituted pyrazoles are common in drug design (e.g., kinase inhibitors), suggesting this derivative could have unexplored bioactivity compared to the non-amino parent compound .

Comparative Data Table

Key Research Findings

- Bioactivity Gap: The absence of a ketone group in this compound likely limits its DNA photocleaving efficacy compared to ethanone analogues, as the ketone is critical for generating reactive oxygen species under UV .

- Structural Flexibility : The propan-2-ol backbone offers a versatile platform for further derivatization (e.g., esterification or etherification) to optimize physicochemical properties for specific applications.

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which combines a pyrazole ring with a phenylpropanol moiety, offering potential therapeutic applications across various fields, including anti-inflammatory, anticancer, and antimicrobial activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 87581-61-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring can modulate enzyme activity and receptor interactions, influencing various biochemical pathways. This modulation can lead to inhibition or activation depending on the target enzyme or receptor involved .

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Research has indicated that pyrazole derivatives may possess anticancer properties. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, derivatives similar to our compound were tested against various cancer cell lines and showed promising cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have demonstrated that pyrazole derivatives exhibit activity against a range of bacteria and fungi. For instance, compounds derived from the pyrazole scaffold were effective against E. coli and S. aureus, indicating their potential as antimicrobial agents .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of various pyrazole derivatives using a carrageenan-induced paw edema model in rats. The results showed that certain derivatives significantly reduced edema compared to controls, suggesting their potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazole compounds were screened for their cytotoxic effects on human cancer cell lines. The results indicated that some derivatives led to a substantial decrease in cell viability, highlighting their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol, and how can purity be optimized?

- Methodological Answer :

- Regioselective synthesis : Utilize solvent-free conditions under mild temperatures to couple pyrazole derivatives with aryl ketones, as demonstrated in regioselective approaches for structurally similar 2-(3,5-dimethylpyrazol-1-yl)-1-arylethanones .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from 2-propanol/methanol is recommended for isolating the target compound, as described in analogous pyrazole-based syntheses .

Q. What crystallographic techniques are critical for resolving the compound’s structure?

- Methodological Answer :

- X-ray diffraction : Employ Bruker Kappa APEXII CCD diffractometers for data collection, with multi-scan absorption corrections (e.g., SADABS) .

- Refinement : Use SHELXL for small-molecule refinement and OLEX2 for structure solution and visualization. Key parameters include R-factor convergence (e.g., ) and hydrogen-bond network analysis .

Advanced Research Questions

Q. How do intermolecular interactions govern the supramolecular assembly of this compound in crystalline phases?

- Methodological Answer :

- Hydrogen-bond analysis : Identify N–H⋯O and O–H⋯N interactions using SHELXL-refined coordinates. For example, chains parallel to the c-axis form via amide N–H donors and pyrazole N acceptors, as observed in related pyrazolyl-propanol derivatives .

- Torsional analysis : Quantify deviations from planarity in the pyrazole-propanol backbone (e.g., C–C–N–O torsion angles) to assess steric effects .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Compare with structurally validated analogs, such as 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid .

- Molecular docking : Screen against biological targets (e.g., DNA topoisomerases) using docking software, leveraging known DNA-photocleaving activity of related pyrazolyl-ethanones .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., DNA interaction efficacy)?

- Methodological Answer :

- Standardized assays : Replicate UV-induced DNA cleavage assays (e.g., plasmid DNA degradation at 1 µg/mL) under controlled irradiation conditions, as described for 2-(3,5-dimethylpyrazol-1-yl)-1-(4-nitrophenyl)ethanone .

- Comparative analysis : Use IC50 values and dose-response curves to benchmark against reference compounds, accounting for substituent effects (e.g., electron-withdrawing groups on aryl rings) .

Experimental Design & Data Analysis

Q. What strategies optimize reaction yields for introducing pyrazole moieties into propan-2-ol scaffolds?

- Methodological Answer :

- Solvent selection : Dichloromethane or ethanol at reflux (40–48 hours) minimizes side reactions during coupling, as seen in sulfonated pyrrole-pyrazole syntheses .

- Catalysis : Triethylamine or diazomethane enhances regioselectivity in pyrazole alkylation steps .

Q. How can hydrogen-bonding networks be experimentally validated beyond crystallography?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.